(S)-Ethyl2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate
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Overview
Description
(S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Coupling Reaction: The Boc-protected amine is then coupled with the thiazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
(S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to release the free amine, which can then interact with enzymes or receptors in biological systems . The thiazole ring may also play a role in binding to specific targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with antimicrobial properties.
Methyl 2-amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1,3-selenazole-5-carboxylate: A similar compound with a selenazole ring instead of a thiazole ring.
Uniqueness
(S)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc-protected amine and the ethyl group on the thiazole ring provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H20N2O4S |
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Molecular Weight |
300.38 g/mol |
IUPAC Name |
ethyl 2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H20N2O4S/c1-6-18-11(16)9-7-20-10(15-9)8(2)14-12(17)19-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,17)/t8-/m0/s1 |
InChI Key |
AAJQVLPQVMJOPA-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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